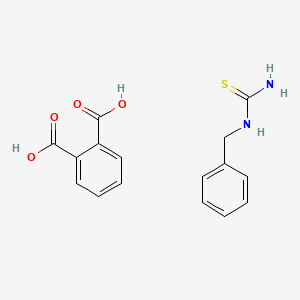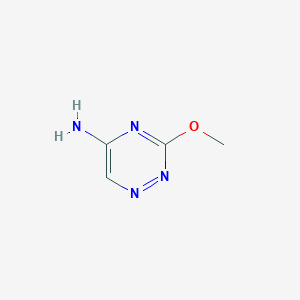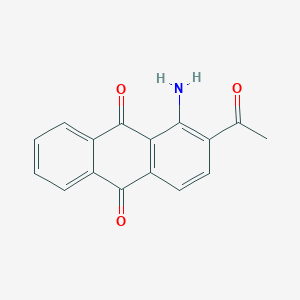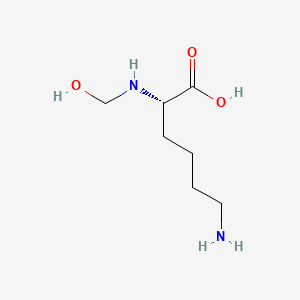
Molybdenum;sulfanylidenetin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum;sulfanylidenetin is a compound that features molybdenum, a transition metal known for its high melting point and resistance to corrosion Molybdenum is essential for various biological processes and is utilized in numerous industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Molybdenum;sulfanylidenetin typically involves the reaction of molybdenum trioxide (MoO3) with hydrogen sulfide (H2S) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion:
MoO3+3H2S→MoS3+3H2O
Industrial Production Methods
Industrial production of this compound often involves the flotation process to separate molybdenum disulfide (MoS2) from other minerals. The concentrate is then roasted in air at around 600°C to produce molybdenum trioxide, which is subsequently reacted with hydrogen sulfide to form this compound .
化学反应分析
Types of Reactions
Molybdenum;sulfanylidenetin undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form molybdenum trioxide.
Reduction: Reduced by hydrogen or carbon to form molybdenum metal.
Substitution: Reacts with halogens to form molybdenum halides.
Common Reagents and Conditions
Oxidation: Requires oxygen or air at high temperatures.
Reduction: Uses hydrogen or carbon at elevated temperatures.
Substitution: Involves halogens like chlorine or fluorine under controlled conditions.
Major Products
Oxidation: Molybdenum trioxide (MoO3)
Reduction: Molybdenum metal (Mo)
Substitution: Molybdenum halides (e.g., MoCl5, MoF6)
科学研究应用
Molybdenum;sulfanylidenetin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrodesulfurization and hydrogenation.
Biology: Plays a role in enzyme functions, particularly in nitrogen fixation and sulfur metabolism.
Medicine: Investigated for its potential in cancer treatment and as an antimicrobial agent.
Industry: Utilized in the production of lubricants, pigments, and corrosion inhibitors.
作用机制
The mechanism of action of Molybdenum;sulfanylidenetin involves its ability to cycle between different oxidation states, enabling it to participate in redox reactions. It acts as a cofactor for enzymes such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase, facilitating various biochemical processes .
相似化合物的比较
Similar Compounds
- Molybdenum disulfide (MoS2)
- Molybdenum trioxide (MoO3)
- Molybdenum hexacarbonyl (Mo(CO)6)
Uniqueness
Molybdenum;sulfanylidenetin is unique due to its specific sulfur content, which imparts distinct chemical properties and reactivity compared to other molybdenum compounds. Its ability to form stable complexes with various ligands makes it particularly valuable in catalysis and industrial applications .
属性
CAS 编号 |
57485-07-1 |
|---|---|
分子式 |
MoSSn |
分子量 |
246.73 g/mol |
IUPAC 名称 |
molybdenum;sulfanylidenetin |
InChI |
InChI=1S/Mo.S.Sn |
InChI 键 |
AOMQEZYFMWQBPE-UHFFFAOYSA-N |
规范 SMILES |
S=[Sn].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


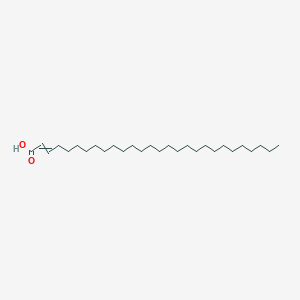

![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)
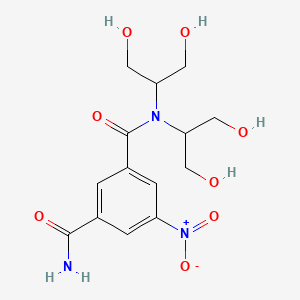
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)

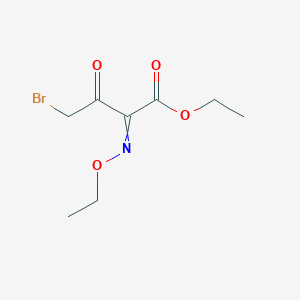
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
